molecular formula C12H12BrNO2S B15237420 Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate

Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate

Cat. No.: B15237420
M. Wt: 314.20 g/mol
InChI Key: VCBWPAOURCXVDG-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl ester group, a bromine atom, and a methyl-substituted benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate typically involves the bromination of ethyl 2-(2-methylbenzo[D]thiazol-5-YL)acetate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form ethyl 2-(2-methylbenzo[D]thiazol-5-YL)acetate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the thiazole ring to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazole derivatives.

    Reduction: Formation of ethyl 2-(2-methylbenzo[D]thiazol-5-YL)acetate.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of enzymes like monoamine oxidase (MAO) and as quorum sensing inhibitors.

    Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate depends on its specific application. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects on the nervous system. In antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

Comparison with Similar Compounds

Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate can be compared with other benzothiazole derivatives such as:

    Ethyl 2-chloro-2-(2-methylbenzo[D]thiazol-5-YL)acetate: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.

    Ethyl 2-bromo-2-(benzo[D]thiazol-5-YL)acetate: Lacks the methyl group, which may affect its steric and electronic properties.

    Ethyl 2-bromo-2-(2-ethylbenzo[D]thiazol-5-YL)acetate: Contains an ethyl group instead of a methyl group, which may influence its solubility and interaction with biological targets.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Biological Activity

Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the bromination of 2-methylbenzo[D]thiazole followed by an esterification reaction with ethyl acetate. The general synthetic route can be summarized as follows:

  • Bromination : The thiazole ring is brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
  • Esterification : The bromo compound is then reacted with ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate.

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. A study evaluated various thiazole compounds against a range of pathogens, demonstrating that certain substitutions on the thiazole ring enhance their activity against bacteria and fungi. For instance, compounds with electron-withdrawing groups displayed improved antimicrobial efficacy compared to their counterparts .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDStaphylococcus aureus
Other Thiazole Derivative A50Escherichia coli
Other Thiazole Derivative B25Candida albicans

Anticancer Activity

Research has indicated that thiazole derivatives possess anticancer properties. For example, studies have shown that certain thiazoles can inhibit cell proliferation in various cancer cell lines, including leukemia and lung cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Evaluation

In a recent study, this compound was tested against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.

Enzyme Inhibition

Thiazole derivatives are also known for their ability to inhibit key enzymes involved in various diseases. For instance, compounds containing thiazole rings have been shown to inhibit acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Data

CompoundIC50 (µM)Target Enzyme
This compoundTBDAcetylcholinesterase
Other Thiazole Derivative C10AChE
Other Thiazole Derivative D15AChE

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications on the thiazole ring and substituents can significantly influence their pharmacological properties. For example, the presence of halogens or alkyl groups on the aromatic ring has been correlated with enhanced activity against specific pathogens .

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : Enhance antimicrobial activity.
  • Alkyl Substituents : Improve anticancer properties.
  • Halogen Substitutions : Often lead to increased enzyme inhibition.

Properties

Molecular Formula

C12H12BrNO2S

Molecular Weight

314.20 g/mol

IUPAC Name

ethyl 2-bromo-2-(2-methyl-1,3-benzothiazol-5-yl)acetate

InChI

InChI=1S/C12H12BrNO2S/c1-3-16-12(15)11(13)8-4-5-10-9(6-8)14-7(2)17-10/h4-6,11H,3H2,1-2H3

InChI Key

VCBWPAOURCXVDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C=C1)SC(=N2)C)Br

Origin of Product

United States

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